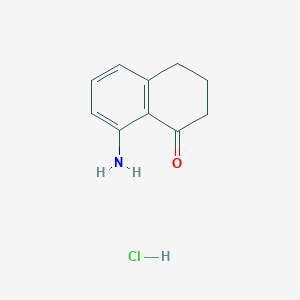

8-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride

Description

Properties

IUPAC Name |

8-amino-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1,3,5H,2,4,6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNXNFXBIAWQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride typically involves multi-step reactions. One common method includes the reduction of a naphthalene derivative followed by amination. For instance, the reduction of 3,4-dihydronaphthalen-1(2H)-one using sodium borohydride can yield the corresponding alcohol, which is then subjected to amination using ammonia or an amine source under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation and subsequent amination processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation step, while amination can be achieved using ammonia gas or liquid ammonia under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

8-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenating agents such as bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

8-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride is structurally related to several biologically active compounds, making it a valuable building block in medicinal chemistry. Its derivatives have been investigated for their potential in treating various conditions, particularly those related to the central nervous system (CNS) and inflammatory diseases.

Research indicates that derivatives of 8-amino-3,4-dihydronaphthalen-1(2H)-one exhibit various biological activities:

- Anti-Allergic Properties : Studies have shown that certain derivatives can stabilize mast cells and inhibit histamine release, making them potential candidates for treating allergic reactions .

- CNS Disorders : Compounds related to 8-amino-3,4-dihydronaphthalen-1(2H)-one have been explored for their ability to block monoamine reuptake transporters, which is crucial for developing treatments for depression and anxiety disorders .

Case Study: Anti-Allergic Activity

In a study evaluating the anti-allergic effects of several derivatives of 8-amino-3,4-dihydronaphthalen-1(2H)-one, researchers found that specific tertiary amines demonstrated significant mast cell stabilizing activity in vitro. The most potent compound exhibited an IC50 value of 1.5 µM against calcium ionophore-induced histamine release .

Applications in Drug Development

The compound has been utilized as a scaffold in drug design due to its ability to interact with various biological targets. Its derivatives are being investigated for:

- Antidepressants : By modulating neurotransmitter levels in the brain.

- Anti-inflammatory Agents : Targeting pathways involved in inflammation and allergic responses.

Synthesis and Derivatives

The synthesis of 8-amino-3,4-dihydronaphthalen-1(2H)-one can be achieved through various chemical reactions, including the Vilsmeier-Haack reaction. This method allows for the introduction of different functional groups that can enhance its biological activity and selectivity toward specific targets.

Table 2: Synthesis Methods of Derivatives

| Method | Description |

|---|---|

| Vilsmeier-Haack Reaction | Utilizes DMF and POCl3 to introduce functional groups |

| Cyclization Reactions | Forms cyclic analogs with enhanced properties |

Mechanism of Action

The mechanism of action of 8-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Functional Group Influence

- The hydrochloride salt further enhances water solubility .

- Halogen-Substituted Derivatives: Compounds like 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one () and 8-bromo-6-methoxy derivatives () feature halogen or methoxy substituents.

- α,β-Unsaturated Ketone Derivatives: Wang et al. reported 2-(benzylidene)-3,4-dihydronaphthalen-1(2H)-one derivatives with α,β-unsaturated ketones. These modifications introduce dual pharmacophores, reducing cytotoxicity in normal cells while maintaining anti-inflammatory activity .

- Pyrazole-Containing Derivatives : (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene) derivatives () exhibit potent anticancer activity (IC50 = 1.56 µM against breast cancer cells). The pyrazole group contributes to π-π stacking and hydrophobic interactions in target binding .

Pharmacological Activity

- Anti-inflammatory Activity: 8-Amino derivatives and α,β-unsaturated ketones show promise in modulating allergic and inflammatory pathways, with reduced toxicity compared to non-functionalized tetralones .

- Anticancer Activity: Pyrazole-containing derivatives (e.g., compound 8a) outperform 8-amino derivatives in cytotoxicity assays, likely due to enhanced hydrophobic interactions with cancer targets .

- CNS Activity: Sertraline-like dichlorophenyl derivatives () are used as antidepressants, highlighting the scaffold’s adaptability for neuroactive applications.

Toxicity and Selectivity

- The α,β-unsaturated ketone derivatives exhibit lower toxicity to normal cells due to dual pharmacophores .

- Compound 8 (), a simplified aminophenone, shows reduced potency (IC50 = 3250 nM) compared to bulkier derivatives, suggesting steric and electronic factors critically influence activity .

Biological Activity

8-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is a derivative of naphthalene, characterized by an amino group at the 8th position and a ketone group at the 2nd position, which contribute to its unique biochemical properties.

The molecular formula of this compound is C10H11ClN2O. It exhibits various biochemical interactions that influence its biological activity. Key properties include:

- Molecular Weight : 196.66 g/mol

- Melting Point : Approximately 20-25 °C

- Solubility : Soluble in water and organic solvents, facilitating its use in biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and signaling pathways. The mechanisms include:

- Enzyme Interaction : It binds to specific enzymes, influencing their activity through competitive inhibition or allosteric modulation. This interaction can alter metabolic pathways within cells.

- Cell Signaling Modulation : The compound can modulate signaling pathways by influencing the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism .

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer). The compound's IC50 values indicate significant potency in inhibiting cell proliferation .

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Assays : The MTT assay was used to evaluate the cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from 8-Amino-3,4-dihydronaphthalen-1(2H)-one showed IC50 values ranging from 7.1 µM to over 100 µM depending on structural modifications .

| Cell Line | Compound | IC50 Value (µM) |

|---|---|---|

| MCF-7 | P1 | 7.1 ± 0.5 |

| HT-29 | P2 | 28.8 |

| K562 | P9 | 124.6 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Antibacterial and Antifungal Tests : Studies indicate that it possesses significant antibacterial activity against common pathogens and antifungal properties against various fungi .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting its effectiveness in tumor suppression .

- Molecular Docking Studies : Computational analyses revealed strong binding affinities to key proteins involved in cancer progression, such as EGFR and MEK1, indicating potential as a targeted therapy for cancers overexpressing these proteins .

Q & A

Q. What are the recommended analytical methods to confirm the structural identity of 8-amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride?

To confirm structural identity, use a combination of NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For NMR, dissolve the compound in deuterated DMSO or CDCl₃ and compare observed chemical shifts with theoretical predictions. The aromatic protons in the naphthalenone core typically resonate between δ 6.5–8.0 ppm, while the amine proton may appear as a broad singlet near δ 5.0–6.0 ppm. HRMS should match the molecular ion [M+H]⁺ for C₁₀H₁₂ClNO (exact mass calculated: 197.0608). Cross-validate with IR spectroscopy to detect characteristic carbonyl (C=O) stretches (~1680 cm⁻¹) and NH₂ stretches (~3300 cm⁻¹) .

Q. How should researchers safely handle and store this compound to prevent degradation?

Store the hydrochloride salt in a desiccated environment at 2–8°C to minimize hygroscopic degradation. Use amber glass vials to avoid photolytic reactions. During handling, wear nitrile gloves and work in a fume hood to prevent inhalation of fine particles. If the compound exhibits discoloration (e.g., yellowing), perform purity checks via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. What synthetic routes are commonly used to prepare this compound?

A typical route involves Buchwald-Hartwig amination of 8-bromo-3,4-dihydronaphthalen-1(2H)-one, followed by HCl salt formation. Alternatively, reductive amination of the ketone precursor using ammonium acetate and sodium cyanoborohydride in methanol can yield the amine, which is then treated with HCl gas. Monitor reaction progress by TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and isolate via recrystallization from ethanol/ether .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Use factorial experimental design to evaluate critical parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design (factors: temperature [25°C vs. 60°C], catalyst [Pd(OAc)₂ vs. XPhos-Pd-G3], solvent [toluene vs. DMF]) can identify interactions affecting yield. Analyze results via ANOVA and response surface modeling. Computational tools like DFT calculations (e.g., Gaussian 16) can predict transition states to guide catalyst selection .

Q. How do data contradictions in reported solubility values arise, and how should they be resolved?

Discrepancies often stem from varied experimental conditions (e.g., pH, ionic strength). For example, solubility in water may range from 5–20 mg/mL depending on buffer composition. To resolve, replicate measurements under standardized conditions (e.g., phosphate buffer pH 7.4, 25°C) using UV-Vis spectroscopy (λmax ~260 nm). Cross-check with dynamic light scattering (DLS) to detect aggregation, which may artificially lower solubility readings .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

Employ LC-MS/MS with a Q-TOF detector to identify trace impurities (e.g., dehalogenated byproducts or oxidation products). Use a gradient elution method (5–95% acetonitrile in 20 min) on a HILIC column for polar impurities. For quantification, validate against reference standards (e.g., USP-grade impurities). Stability-indicating assays under forced degradation (heat, light, acid/base) can reveal degradation pathways .

Q. How can computational methods enhance understanding of this compound’s reactivity?

Reaction pathway simulations using software like Schrödinger’s Jaguar or ORCA can model nucleophilic attack at the ketone group or amine protonation dynamics. Molecular docking (AutoDock Vina) may predict interactions with biological targets (e.g., enzyme active sites), guiding SAR studies. Machine learning platforms (e.g., Chemprop) can prioritize derivatives with desired properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.